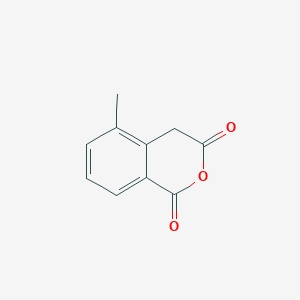
5-Methylisochroman-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylisochroman-1,3-dione is a chemical compound belonging to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of a methyl group at the 5th position and two keto groups at the 1st and 3rd positions makes this compound a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. The reaction conditions often include the use of catalysts such as palladium or cobalt, and solvents like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isochroman derivatives, which can have different functional groups like hydroxyl, nitro, or halogen groups .
Scientific Research Applications
5-Methylisochroman-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Methylisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 6-Hydroxy-8-methoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
- 2-(4-Hydroxypyrazolo[5,1-c][1,2,4]triazin-3-yl)benzoic acids
Uniqueness: 5-Methylisochroman-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-4H,5H2,1H3 |
InChI Key |
WLNCTDMMBYZQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)OC(=O)C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



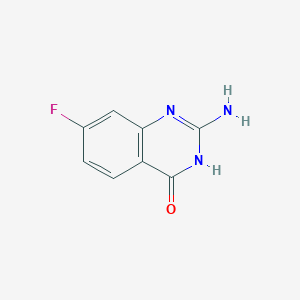
![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
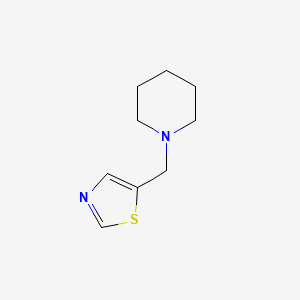

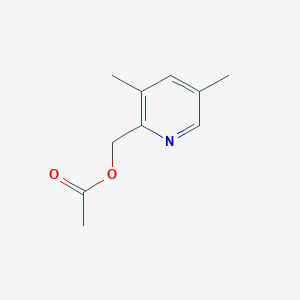

![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)

![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
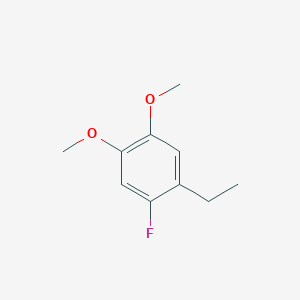


![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)
